![molecular formula C20H18O7 B14448389 [4-(Acetyloxy)phenyl]acetic anhydride CAS No. 79524-46-2](/img/structure/B14448389.png)
[4-(Acetyloxy)phenyl]acetic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyloxy)phenyl]acetic anhydride typically involves the reaction of [4-(Acetyloxy)phenyl]acetic acid with an acid chloride or an acid anhydride. One common method is the reaction of [4-(Acetyloxy)phenyl]acetic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
[4-(Acetyloxy)phenyl]acetic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction for anhydrides, where a nucleophile attacks the carbonyl carbon, leading to the formation of a new acyl compound and the release of a carboxylate ion.
Hydrolysis: Reaction with water to form [4-(Acetyloxy)phenyl]acetic acid.
Alcoholysis: Reaction with alcohols to form esters.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Water: Used in hydrolysis reactions to convert the anhydride to the corresponding acid.
Alcohols: Used in alcoholysis reactions to form esters.
Amines: Used in aminolysis reactions to form amides.
Catalysts: Such as pyridine, which can be used to facilitate the reaction.
Major Products Formed
[4-(Acetyloxy)phenyl]acetic acid: Formed through hydrolysis.
Esters: Formed through alcoholysis.
Amides: Formed through aminolysis.
科学的研究の応用
[4-(Acetyloxy)phenyl]acetic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceutical agents due to its ability to form bioactive molecules.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
作用機序
The mechanism of action of [4-(Acetyloxy)phenyl]acetic anhydride involves its reactivity as an anhydride. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles such as water, alcohols, or amines attack the carbonyl carbon, leading to the formation of new acyl compounds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
類似化合物との比較
Similar Compounds
Acetic Anhydride: A simpler anhydride with similar reactivity but different applications.
Benzoic Anhydride: Another aromatic anhydride with distinct properties and uses.
Propionic Anhydride: An aliphatic anhydride with different reactivity and applications.
Uniqueness
[4-(Acetyloxy)phenyl]acetic anhydride is unique due to the presence of the acetyloxy group, which can influence its reactivity and the types of products formed in its reactions. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
79524-46-2 |
|---|---|
分子式 |
C20H18O7 |
分子量 |
370.4 g/mol |
IUPAC名 |
[2-(4-acetyloxyphenyl)acetyl] 2-(4-acetyloxyphenyl)acetate |
InChI |
InChI=1S/C20H18O7/c1-13(21)25-17-7-3-15(4-8-17)11-19(23)27-20(24)12-16-5-9-18(10-6-16)26-14(2)22/h3-10H,11-12H2,1-2H3 |
InChIキー |
CFDGBXLHNPXKJT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=C(C=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


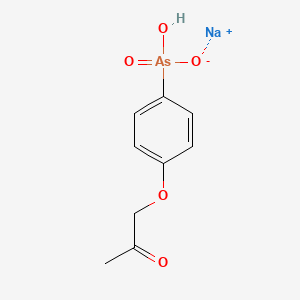
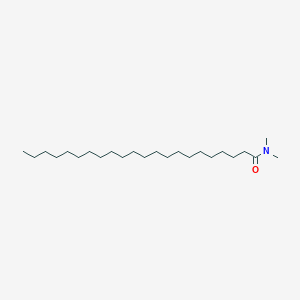
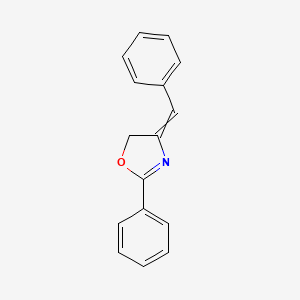

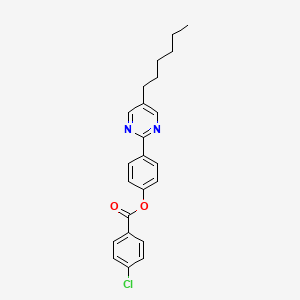

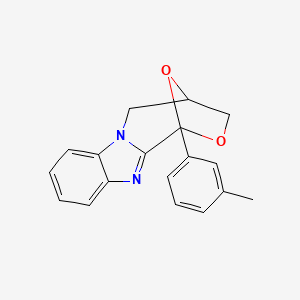
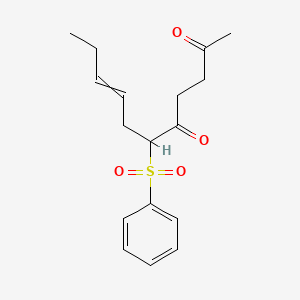
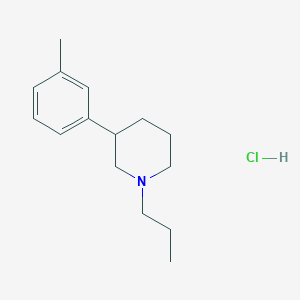
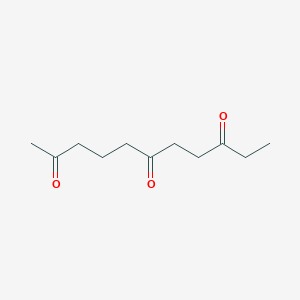
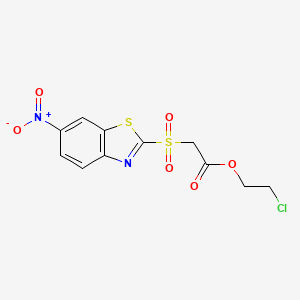
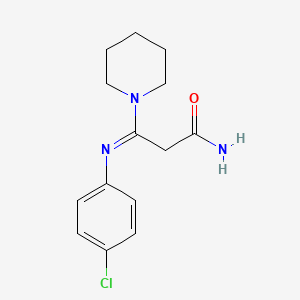
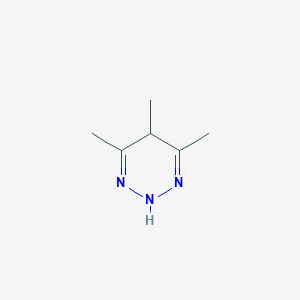
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)
